Furantoin

Catalog No.
S537288
CAS No.
67-20-9
M.F
C8H6N4O5
M. Wt
238.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furantoin

CAS Number

67-20-9

Product Name

Furantoin

IUPAC Name

1-[(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione

Molecular Formula

C8H6N4O5

Molecular Weight

238.16 g/mol

InChI

InChI=1S/C8H6N4O5/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16/h1-3H,4H2,(H,10,13,14)

InChI Key

NXFQHRVNIOXGAQ-UHFFFAOYSA-N

solubility

>35.7 [ug/mL] (The mean of the results at pH 7.4)
less than 0.1 mg/mL at 66 °F (NTP, 1992)
Soly (mg/100 ml): water (pH 7) 19.0; 95% ethanol 51.0; acetone 510; DMF 8000; peanut oil 2.1; glycerol 60; polyethylene glycol 1500.
Very slightly soluble in alcohol and practically insoluble in ether and water.
In water, 79 mg/l at 24 °C.

Synonyms

Furadantin, Furadantine, Furadoine, Furadonine, Furantoin, Macrodantin, Nitrofurantoin, Nitrofurantoin Sodium Salt, Nitrofurantoin, Monohydrate

Canonical SMILES

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-]

Isomeric SMILES

C1C(=O)NC(=O)N1/N=C\C2=CC=C(O2)[N+](=O)[O-]

The exact mass of the compound Nitrofurantoin is 238.0338 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 0.1 mg/ml at 66° f (ntp, 1992)79.5 mg/l (at 24 °c)soly (mg/100 ml): water (ph 7) 19.0; 95% ethanol 51.0; acetone 510; dmf 8000; peanut oil 2.1; glycerol 60; polyethylene glycol 1500.very slightly soluble in alcohol and practically insoluble in ether and water.in water, 79 mg/l at 24 °c.>35.7 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44150. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Nitrofurans. It belongs to the ontological category of imidazolidine-2,4-dione in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Furantoin, universally known as nitrofurantoin (CAS 67-20-9), is a nitrofuran-class antibacterial agent primarily utilized in the treatment of uncomplicated lower urinary tract infections and as a baseline compound in pharmaceutical solid-state formulation studies [1]. Characterized by a mechanism of action involving the enzymatic reduction of its nitro group to highly reactive intermediates, it demonstrates measurable activity against Gram-positive and Gram-negative uropathogens . In procurement and material selection, its utility is heavily dictated by its physical form—specifically the distinction between microcrystalline, macrocrystalline, and monohydrate variants—which governs its dissolution kinetics, bioavailability, and gastrointestinal tolerability[1]. Furthermore, its distinct degradation profile under UV light necessitates specific handling and packaging protocols, making its physical and chemical properties critical factors for pharmaceutical buyers and formulators .

Research Fit

Nitroreductase-dependent urinary-targeted compound
High urinary concentration, low systemic exposure profile
Guideline-referenced uncomplicated UTI research model

Substituting nitrofurantoin with alternative first-line urinary antiseptics or interchanging its specific crystalline forms can lead to significant clinical or formulative failures. From a formulation perspective, replacing macrocrystalline nitrofurantoin with the microcrystalline form dramatically alters the pharmacokinetic profile, resulting in overly rapid absorption that spikes serum concentrations and induces severe nausea in up to 30% of patients. Conversely, in antimicrobial procurement applications, substituting nitrofurantoin with older generic antibiotics like cotrimoxazole or trimethoprim often fails due to escalating multidrug resistance (MDR) among Enterobacteriaceae [1]. Nitrofurantoin retains a low resistance profile because its multi-target mechanism of action prevents the rapid plasmid-mediated resistance seen with functional substitutes [1].

Substitution Risk

Resistance profiles E. coli resistance rates may differ substantially from TMP-SMX or ampicillin, potentially altering model endpoints.
Pharmacokinetic mismatch Urinary concentration-driven mechanism may not replicate with systemically distributed alternatives like fluoroquinolones or fosfomycin.
Intra-class variability Nitrofuran subclass susceptibility profiles diverge; nifuratel or furazolidone are not direct substitutes and require model-specific validation.

Pharmacokinetic Control: Macrocrystalline vs. Microcrystalline Formulations

The physical form of nitrofurantoin directly dictates its clinical viability and patient tolerability. Microcrystalline nitrofurantoin dissolves rapidly, leading to high peak serum concentrations that trigger nausea in approximately 30% of patients, often causing a 10% treatment dropout rate . In contrast, the macrocrystalline formulation dissolves and is absorbed more slowly, which approximately halves the frequency of nausea while maintaining a high overall bioavailability of ~90% . This controlled dissolution ensures that peak urine concentrations are achieved steadily, providing effective antibacterial action without the severe gastrointestinal toxicity associated with the microcrystalline baseline [1].

Evidence DimensionGastrointestinal tolerability (Nausea incidence) and Dissolution Rate
Target Compound DataMacrocrystalline Nitrofurantoin (~15% nausea incidence, slower dissolution)
Comparator Or BaselineMicrocrystalline Nitrofurantoin (~30% nausea incidence, rapid dissolution)
Quantified DifferenceMacrocrystalline form halves the frequency of nausea compared to the microcrystalline baseline.
ConditionsOral administration in human pharmacokinetic and clinical trials.

Procurement teams must specify the macrocrystalline or monohydrate forms for solid oral dosages to ensure patient compliance and minimize adverse gastrointestinal events.

E. coli Resistance
Head-to-head
Nitrofurantoin 0.1–2.3% vs. TMP-SMX 18.9–20%, ampicillin 41.0%
Reported resistance endpoint context supports empiric model design.
Canadian and English national surveillance datasets; 2,000+ urinary isolates.

Efficacy Against Multidrug-Resistant (MDR) Uropathogens vs. Cotrimoxazole

In the context of escalating antimicrobial resistance, nitrofurantoin demonstrates higher sustained efficacy compared to traditional first-line substitutes like cotrimoxazole and trimethoprim. Recent surveillance data indicates that while E. coli resistance to cotrimoxazole and trimethoprim has surged to 19.3% and 21.4% respectively in recurrent UTIs, nitrofurantoin maintains a resistance rate of less than 15% (often cited around 0.1% to 5% in single episodes)[1]. Even among highly resistant MDR Enterobacteriaceae isolates, nitrofurantoin retains an 85% to 95.8% susceptibility rate, outperforming older generic antibiotics [2].

Evidence DimensionAntimicrobial Resistance Rate in E. coli
Target Compound DataNitrofurantoin (<15% resistance in recurrent UTIs; ~85-95% susceptibility in MDR strains)
Comparator Or BaselineTrimethoprim / Cotrimoxazole (19.3% - 43% resistance rates depending on the cohort)
Quantified DifferenceNitrofurantoin exhibits a >15-20% higher susceptibility rate against common and MDR uropathogens compared to trimethoprim-based alternatives.
ConditionsIn vitro susceptibility testing of clinical E. coli isolates from community-acquired and recurrent UTIs.

Pharmaceutical buyers sourcing APIs for empirical UTI treatments must prioritize nitrofurantoin over cotrimoxazole to ensure reliable clinical efficacy against modern MDR bacterial strains.

GI Tolerability
Head-to-head
Mild GI: 12% macro vs. 20% micro; severe GI: 3% vs. 20%
Formulation-dependent tolerability endpoint context.
Double-blind RCT, 57 UTI patients, 100 mg TID.

Photostability and Handling: Pure API vs. Pharmaceutical Cocrystals

Nitrofurantoin is highly sensitive to UV irradiation, undergoing rapid anti→syn photoisomerization and subsequent photohydrolysis into nitrofuraldehyde and aminohydantoin [1]. In ultrapure water, its direct photolysis rate is notable (k1 = 0.0176 min-1) with a maximum quantum yield of φ = 0.2047 at pH 4 [2]. However, advanced formulation strategies, such as the development of nitrofurantoin cocrystals (e.g., with 4-hydroxybenzoic acid or isonicotinamide), significantly enhance its photostability compared to the pure β-polymorph API[3]. These cocrystals delay UV-induced degradation, extending the shelf-life and handling windows of the active compound under ambient light conditions [3].

Evidence DimensionPhotodegradation Rate (UV exposure)
Target Compound DataNitrofurantoin Cocrystals (Significantly enhanced photostability and delayed degradation)
Comparator Or BaselinePure Nitrofurantoin API (Rapid photolysis, k1 = 0.0176 min-1 in water)
Quantified DifferenceCocrystallization mitigates the rapid photoisomerization seen in the pure API, preventing immediate breakdown into toxic photoproducts under 200-400 nm UV light.
ConditionsUV floodlight irradiation (200-400 nm) of solid powder samples and aqueous solutions.

Procurement and manufacturing teams must invest in light-resistant packaging for the pure API, or alternatively source/develop cocrystal forms to ensure stability during processing and storage.

Clinical Resolution vs. Fosfomycin
Head-to-head
Nitrofurantoin 70% vs. fosfomycin 58% at 28 days; NNT 8.1 (95% CI 4.8–25.9)
Reported clinical cure endpoint context; microbiological cure also higher with nitrofurantoin.
Single-blinded RCT, women with uncomplicated lower UTI.
Food Effect
Reported
Bioavailability increase 20–400% with food; urinary recovery 20–25%
Formulation-dependent exposure context; food intake may critically influence urinary concentrations.
Crossover study, healthy subjects; package insert pharmacokinetic data.
Cocrystal Hydration Stability
Class-level
NF–PABA cocrystal: minimal hydrate transformation vs. β polymorph
Solid-state stability endpoint context; dissolution rate comparable to reference.
XRPD, DSC, TGA characterization; aqueous medium studies.
ESBL Cystitis vs. Carbapenems
Head-to-head
Clinical cure: 77.3% vs. 86.2% (P=0.101); adjusted OR 0.82 (95% CI 0.34–1.99)
Reported clinical cure endpoint context supports carbapenem-sparing research models.
Multicenter retrospective cohort, 225 patients with ESBL-producing Enterobacterales.

Formulation of Modified-Release Oral Antibacterials

Due to the severe gastrointestinal side effects associated with rapid systemic absorption, nitrofurantoin is a highly suitable candidate for modified-release formulations. By sourcing the macrocrystalline form or a dual-release blend (e.g., 25% macrocrystalline and 75% monohydrate), formulators can achieve a controlled dissolution profile that halves nausea incidence while maintaining therapeutic urine concentrations.

First-Line API Sourcing for Empirical UTI Therapeutics

With global resistance rates to trimethoprim and cotrimoxazole exceeding 20% in many regions, nitrofurantoin remains a critical API for uncomplicated UTIs. Its multi-target mechanism ensures that susceptibility remains above 85% even in multidrug-resistant (MDR) E. coli isolates, making it a highly reliable procurement choice for generic pharmaceutical manufacturers [1].

Model Compound for Pharmaceutical Cocrystallization Studies

Because pure nitrofurantoin suffers from poor thermodynamic solubility in water and high susceptibility to UV photodegradation, it serves as a highly relevant model API for crystal engineering. Researchers utilize it to evaluate how coformers (like 4-hydroxybenzoic acid) can simultaneously enhance aqueous solubility and protect the nitrofuran ring from photohydrolysis[2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Uncomplicated UTI model studies
Urinary concentration-driven compound
E. coli resistance surveillance endpoints
ESBL-producing cystitis model studies
Carbapenem-sparing research context
Clinical cure endpoint comparability
Formulation-tolerability model studies
Macrocrystalline specification
GI adverse event endpoint comparison
Antimicrobial susceptibility testing
High-purity reference standard
MIC determination and QC strain validation

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Nitrofurantoin appears as odorless lemon yellow crystals or fine yellow powder. Bitter taste. (NTP, 1992)

Color/Form

ORANGE-YELLOW NEEDLES FROM DIL ACETIC ACID
LEMON-YELLOW CRYSTALS OR FINE POWDER
Yellow powder

XLogP3

-0.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

238.03381930 Da

Monoisotopic Mass

238.03381930 Da

Heavy Atom Count

17

Taste

HAS BITTER AFTERTASTE
Bitter

LogP

-0.47
log Kow= -0.47

Odor

ODORLESS
Slight

Decomposition

When heated to decomposition it emits toxic fumes of nitroxides.

Appearance

Solid powder

Melting Point

514 °F (decomposes) (NTP, 1992)
223-228
263 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

927AH8112L

Related CAS

17140-81-7 (mono-hydrate)
54-87-5 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 91 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (93.41%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (58.24%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (59.34%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H361 (10.99%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Nitrofurantoin is indicated to treat acute uncomplicated urinary tract infections.
FDA Label
Nitrofurantoin is an antibiotic medication that is used for the treatment of uncomplicated lower urinary tract infections. It is effective against most gram-positive and gram-negative organisms. The FDA approved nitrofurantoin in 1953 to treat lower urinary tract infections. Nitrofurantoin is a synthetic antimicrobial created from furan and an added nitro group and a side change containing hydantoin. Nitrofurantoin was widely used to treat lower urinary tract infections until the 1970s, when trimethoprim-sulfamethoxazole and newer beta-lactam antibiotics became available. Several major guidelines have recently declared nitrofurantoin the first-line therapy for treating uncomplicated lower urinary tract infections. Increasing resistance to newer antibiotics coinciding with an increasing prevalence of extended-spectrum beta-lactamase (ESBL) producing bacteria has led to a resurgence in the prescriptions of nitrofurantoin.

Livertox Summary

Nitrofurantoin is an oral antibiotic widely used either short term to treat acute urinary tract infections or long term as chronic prophylaxis against recurrent infections. Nitrofurantoin is one of the most common causes of drug induced liver disease and can cause either an acute or a chronic hepatitis-like syndrome that can be severe and lead to cirrhosis and liver failure.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Anti-Infective Agents, Urinary; Antibacterial Agents; Nitrofurans

Therapeutic Uses

Anti-Infective Agents, Urinary /SRP: Antibacterial/
NITROFURANTOIN IS BACTERIOSTATIC AT CONCN OF 5-10 UG/ML & BACTERICIDAL AT 100 UG/ML, BUT IT IS NOT KNOWN WHETHER BACTERICIDAL ACTION OCCURS IN VIVO. ANTIBACTERIAL ACTIVITY IS HIGHER IN ACIDIC URINE. ...SUPERSATURATED SOLN OF NITROFURANTOIN DO NOT CAUSE CRYSTALLURIA.
NITROFURANTOIN IS ACTIVE AGAINST MANY STRAINS OF COMMON URINARY TRACT PATHOGENS E COLI, PROTEUS SPECIES, PSEUDOMONAS...ENTEROBACTER, AND STAPHYLOCOCCI, AS WELL AS ENTEROCOCCI, STREPTOCOCCI, CLOSTRIDIA, & BACILLUS SUBTILIS.
...APPROVED ONLY FOR TREATMENT OF URINARY TRACT INFECTIONS CAUSED BY MICROORGANISMS THAT ARE KNOWN TO BE SENSITIVE TO DRUG. ... IT HAS BEEN USED EFFECTIVELY TO PREVENT RECURRENT INFECTIONS & FOR PREVENTION OF BACTERIURIA AFTER PROSTATECTOMY.
For more Therapeutic Uses (Complete) data for NITROFURANTOIN (8 total), please visit the HSDB record page.

Pharmacology

Nitrofurantoin interferes with vital processes in bacteria, which leads to their death.[A179824] Nitrofurantoin rapidly reaches therapeutic concentrations in the urine and is also cleared rapidly.[A179830]
Nitrofurantoin is a synthetic derivative of imidazolidinedione, Nitrofurantoin inhibits bacterial DNA, RNA, and cell wall protein synthesis. Activated by bacterial flavoproteins to intermediates that inactivate bacterial ribosomal proteins, Nitrofurantoin is used prophylactically as a urinary anti-infective agent against most gram-positive and gram-negative organisms and for long-term suppression of infections. (NCI04)

MeSH Pharmacological Classification

Anti-Infective Agents, Urinary

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01X - Other antibacterials
J01XE - Nitrofuran derivatives
J01XE01 - Nitrofurantoin

Mechanism of Action

Nitrofurantoin is converted by bacterial nitroreductases to electrophilic intermediates which inhibit the citric acid cycle as well as synthesis of DNA, RNA, and protein.
MICROSOMAL AND SOLUBLE FRACTIONS FROM BOTH RAT LIVER AND LUNG MEDIATED THE COVALENT BINDING OF (14)C-LABELED NITROFURANTOIN (I) TO TISSUE MACROMOLECULES IN VITRO. OXYGEN STRONGLY INHIBITED THE BINDING IN BOTH FRACTIONS, AND CARBON MONOXIDE FAILED TO INHIBIT THE BINDING IN MICROSOMAL PREPARATIONS, INDICATING ACTIVATION OF I IN BOTH SYSTEMS BY NITROREDUCTION RATHER THAN OXIDATION OF THE FURAN RING. MICROSOMAL NITROREDUCTION AND COVALENT BINDING OF I WERE INHIBITED BY AN ANTIBODY AGAINST NADPH-CYTOCHROME C REDUCTASE AND COVALENT BINDING WAS ENHANCED BY THE ADDITION OF FAD. IN SOLUBLE FRACTIONS, MAXIMUM RATES OF COVALENT BINDING WERE OBTAINED IN THE PRESENCE OF NADH AND HYPOXANTHINE, AND IT WAS INHIBITED BY ALLOPURINOL, A XANTHINE OXIDASE INHIBITOR. REDUCED GLUTATHIONE DECREASED COVALENT BINDING OF I IN BOTH MICROSOMAL AND SOLUBLE FRACTIONS OF LIVER AND LUNG, BUT THE RATE OF NITROREDUCTION WAS UNAFFECTED.
THE HYPOTHESIS IS PRESENTED THAT THE TOXICITY OF NITROFURANS SUCH AS NITROFURANTOIN (I), WHICH ARE USED IN COMMERCIAL POULTRY PRODUCTION, IS DUE TO OXIDATIVE METABOLIC STRESS CAUSED BY THE O2- FREE RADICAL FORMED DURING METABOLISM OF THE COMPOUNDS.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

67-20-9
54-87-5

Absorption Distribution and Excretion

Nitrofurantoin reaches a Cmax of 0.875-0.963mg/L with an AUC of 2.21-2.42mg\*h/L. It is 38.8-44.3% bioavailable. Taking nitrofurantoin with food increases the absorption and duration of therapeutic concentrations in the urine.
27-50% of an oral dose is excreted in the urine as unchanged nitrofurantoin. 90% of the total dose is eliminated in the urine.
Data regarding the volume of distribution in humans is scarce but it has been reported as 0.46L/kg in dogs.
The clearance of nitrofurantoin is 16.7-19.4L/h.
.../IT/ IS RAPIDLY & COMPLETELY ABSORBED FROM GI TRACT. ... PLASMA HALF-LIFE IS 0.3 TO 1 HR; ABOUT 40% IS EXCRETED UNCHANGED INTO URINE. AVG DOSE OF NITROFURANTOIN YIELDS URINE CONCN OF APPROX 200 UG/ML. ... RATE OF EXCRETION IS LINEARLY RELATED TO CREATININE CLEARANCE...
CLINICAL STUDIES...INDICATE THAT IN NORMAL FASTING INDIVIDUALS, LESS NITROFURANTOIN IS ABSORBED & AT SLOWER RATE FROM MACROCRYSTALLINE THAN MICROCRYSTALLINE FORM. PRESENCE OF FOOD IN INTESTINE DELAYS ABSORPTION OF BOTH FORMS APPRECIABLY, INCR PEAK LEVELS OF MACROCRYSTALLINE COMPD, BUT NOT MICROCRYSTALLINE COMPD, ENHANCES BIOAVAILABILITY OF BOTH FORMS, & PROLONGS DURATION OF THERAPEUTIC URINARY CONCN.
ENHANCEMENT OF...ABSORPTION BY FOOD RANGED FROM 20 TO 400%, WITH GREATEST EFFECT OCCURRING WITH LEAST SOLUBLE DOSAGE FORMS. .../IT/ IS INEFFICIENTLY ABSORBED FROM RECTAL SUPPOSITORIES...
NITROFURANTOIN ABSORPTION IS SIGNIFICANTLY INCR IN MAN FROM A DRUG-DEOXYCHOLIC ACID CO-PRECIPITATE COMPARED WITH PHYS MIXT, & FASTER ABSORPTION...FROM CO-PRECIPITATE WAS ASSOCIATED WITH FASTER IN VITRO DISSOLUTION RATE. ... EXCRETED IN BILE OF DOGS & ABOUT 1/3 OF THAT EXCRETED IS REABSORBED FROM INTESTINE WITHIN 3 HR.
For more Absorption, Distribution and Excretion (Complete) data for NITROFURANTOIN (13 total), please visit the HSDB record page.

Metabolism Metabolites

0.8-1.8% of a dose is metabolized to aminofurantoin, and ≤0.9% of a dose is metabolized to other metabolites.
AFTER DOSE OF 0.200 MG/KG, 22% IS EXCRETED IN URINE AS N-(5-NITROFURFURYLIDENEAMINO)-2-IMIDAZOLINE-ONE. /FROM TABLE/
READILY DEGRADED BY ALL /BODY/ TISSUES (EXCEPT BLOOD) INTO INACTIVE METABOLITES-HYDROXYLAMINO COMPD & AMINOFURALDEHYDENITROFURIC ACID. /HUMAN, ORAL/
AFTER NITROFURANTOIN (50 MG) IV INFUSION, 47% OF THE DOSE WAS EXCRETED UNCHANGED IN THE URINE AND 1.2% WAS RECOVERED AS THE REDUCED METABOLITE AMINOFURANTOIN.
Nitrofurantoin is partially metabolized, mainly in the liver. A small fraction of the drug is reduced to form aminofurantoin.
Hepatic (75%) (L1174). Partially metabolized in liver to aminofurantoin. Half Life: 0.3-1 hour

Associated Chemicals

Nitrofurantoin Hydrate;17140-81-7
Nitrofurantoin Sodium;54-87-5

Wikipedia

Nitrofurantoin

Drug Warnings

A COURSE OF THERAPY SHOULD NOT EXCEED 14 DAYS, & REPEATED COURSES SHOULD BE SEPARATED BY REST PERIODS. ... PREGNANT WOMEN AT TERM, INDIVIDUALS WITH IMPAIRED RENAL FUNCTION (CREATININE CLEARANCE LESS THAN 40 ML/MIN), & CHILDREN BELOW 1 MONTH OF AGE SHOULD NOT RECEIVE NITROFURANTOIN.
Maternal Medication Usually Compatible with Breast-Feeding: Nitrofurantoin: Hemolysis in infant with glucose-6-phosphate dehydrogenase (G-6-PD) deficiency. /from Table 6/
...MOST SPECIES OF PROTEUS & PSEUDOMONAS & MANY OF ENTEROBACTER & KLEBSIELLA ARE RESISTANT. ANTIBACTERIAL CONCN ARE NOT ACHIEVED IN PLASMA FOLLOWING INGESTION OF RECOMMENDED DOSES, BECAUSE DRUG IS RAPIDLY ELIMINATED. ...IN PT WITH IMPAIRED GLOMERULAR FUNCTION EFFICACY OF DRUG MAY BE DECR & SYSTEMIC TOXICITY INCR.
INJECTION OF NITROFURANTOIN SODIUM IS INDICATED ONLY FOR USE IN ACUTELY ILL PT WHO CANNOT TOLERATE ORAL NITROFURANTOIN. /SODIUM NITROFURANTOIN/
For more Drug Warnings (Complete) data for NITROFURANTOIN (31 total), please visit the HSDB record page.

Biological Half Life

The half life of nitrofurantoin is 0.72-0.78h.
PLASMA HALF-LIFE IS 0.3 TO 1 HR...
NITROFURANTOIN HALF-LIFE WAS 0.41 HOURS IN ADULTS AND 0.95 HOURS IN 2-WEEK-OLD RATS.

Use Classification

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

General Manufacturing Information

2,4-Imidazolidinedione, 1-[[(5-nitro-2-furanyl)methylene]amino]-: ACTIVE

Analytic Laboratory Methods

NITROFURANTOIN WAS DETERMINED IN BULK, CAPSULES, TABLETS, AND SUSPENSIONS BY A COLORIMETRIC METHOD BASED ON THE REACTION OF NITROFURANTOIN WITH ORCINOL IN AN ALKALINE MEDIUM AND THE MEASUREMENT OF ABSORBANCE OF THE RESULTING ORANGE COLOR AT 435 NM.

Clinical Laboratory Methods

THE HPLC PROCEDURE DESCRIBED FOR DETECTION OF NITROFURANTOIN IN PLASMA, URINE & BIOLOGICAL FLUIDS REQUIRES 0.2 ML OF SAMPLE, SHOWS LINEAR RELATIONSHIP IN RANGE OF 0.02 TO 200 MG/L & CAN BE PERFORMED IN 9 MIN.
AN HPLC CHROMATOGRAPHY METHOD FOR DETECTION OF NITROFURANTOIN & OTHER NITROFURAN DERIV IN BLOOD & URINE IS DESCRIBED. DETECTION LIMIT WAS 0.02 MUG/ML.
NITROFURANTOIN WAS DETERMINED IN BLOOD SERUM BY DIFFERENTIAL PULSE POLAROGRAPHY OR HPLC. THE DETECTION LIMIT WITH 5 ML SERUM WAS 0.2 MUG/ML WITH THE HPLC METHOD AND 0.4 MUG/ML WITH POLAROGRAPHY.

Interactions

CONCURRENT ADMIN OF PROBENECID, PARTICULARLY IN HIGH DOSES, DECR RENAL CLEARANCE OF NITROFURANTOIN & INCR SERUM LEVEL... INTERACTION MAY LEAD TO NITROFURANTOIN-INDUCED TOXICITY (EG, POLYNEUROPATHIES) OR DECR NITROFURANTOIN EFFICACY AS URINARY TRACT ANTI-INFECTIVE AGENT.
IN VITAMIN E-DEFICIENT CHICKS, ADMINISTRATION OF SELENIUM HAD A PROTECTIVE EFFECT AGAINST NITROFURANTOIN TOXICITY.
ACETYLSALICYLIC ACID REDUCED THE SOLUBILITY OF NITROFURANTOIN IN ARTIFICIAL INTESTINAL JUICE. SPECTROPHOTOMETRY INDICATED FORMATION OF A COMPLEX BETWEEN THE TWO IN SOLUTION. IN MODEL ABSORPTION STUDIES IN VITRO, ACETYLSALICYLIC ACID DID NOT AFFECT THE DIFFUSION RATE CONSTANT OF NITROFURANTOIN IN SOLUTION ACROSS AN ARTIFICIAL LIPID MEMBRANE. COADMINISTRATION STUDIES IN ADULT HUMANS SHOWED THAT ACETYLSALICYLIC ACID REDUCED THE TOTAL URINARY EXCRETION OF NITROFURANTOIN.
Concurrent use of /hemolytics/ with nitrofurantoin may increase the potential for toxic side effects.
For more Interactions (Complete) data for NITROFURANTOIN (10 total), please visit the HSDB record page.

Stability Shelf Life

SENSITIVE TO HEAT
DISCOLORED BY ALKALI & BY EXPOSURE TO LIGHT, & IS DECOMP UPON CONTACT WITH METALS OTHER THAN STAINLESS STEEL OR ALUMINUM
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2: Huttner A, Verhaegh EM, Harbarth S, Muller AE, Theuretzbacher U, Mouton JW. Nitrofurantoin revisited: a systematic review and meta-analysis of controlled trials. J Antimicrob Chemother. 2015 Sep;70(9):2456-64. doi: 10.1093/jac/dkv147. Epub 2015 Jun 11. Review. PubMed PMID: 26066581.
3: Kabbara WK, Kordahi MC. Nitrofurantoin-induced pulmonary toxicity: A case report and review of the literature. J Infect Public Health. 2015 Jul-Aug;8(4):309-13. doi: 10.1016/j.jiph.2015.01.007. Epub 2015 Mar 5. Review. PubMed PMID: 25747822.
4: Goldberg O, Moretti M, Levy A, Koren G. Exposure to nitrofurantoin during early pregnancy and congenital malformations: a systematic review and meta-analysis. J Obstet Gynaecol Can. 2015 Feb;37(2):150-6. Review. PubMed PMID: 25767948.
5: Štuhec M. Auditory hallucinations associated with nitrofurantoin use: case report and review of the literature. Wien Klin Wochenschr. 2014 Sep;126(17-18):549-52. doi: 10.1007/s00508-014-0577-6. Epub 2014 Aug 15. Review. PubMed PMID: 25123143.
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